molecular formula C9H12O2 B12875382 4-(sec-Butyl)furan-2-carbaldehyde

4-(sec-Butyl)furan-2-carbaldehyde

Cat. No.: B12875382
M. Wt: 152.19 g/mol
InChI Key: RLOGANLHEDRMSE-UHFFFAOYSA-N
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Description

4-(sec-Butyl)furan-2-carbaldehyde is an organic compound belonging to the furan family It features a furan ring substituted with a sec-butyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(sec-Butyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 2-position of the furan ring . The sec-butyl group can be introduced via Friedel-Crafts alkylation using sec-butyl chloride and a Lewis acid catalyst such as AlCl3 (aluminum chloride).

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-(sec-Butyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The furan ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Halogenation using Br2 in the presence of a catalyst like FeBr3.

Major Products:

    Oxidation: 4-(sec-Butyl)furan-2-carboxylic acid.

    Reduction: 4-(sec-Butyl)furan-2-methanol.

    Substitution: Various halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(sec-Butyl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)furan-2-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols. This reactivity is exploited in various chemical reactions and biological interactions. The furan ring also contributes to the compound’s reactivity, allowing for electrophilic substitution and other ring-based reactions .

Comparison with Similar Compounds

    Furfural (Furan-2-carbaldehyde): Similar structure but lacks the sec-butyl group.

    Hydroxymethylfurfural (HMF): Contains a hydroxymethyl group instead of an aldehyde.

Uniqueness: 4-(sec-Butyl)furan-2-carbaldehyde is unique due to the presence of the sec-butyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and allows for the exploration of new chemical reactions and applications .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-butan-2-ylfuran-2-carbaldehyde

InChI

InChI=1S/C9H12O2/c1-3-7(2)8-4-9(5-10)11-6-8/h4-7H,3H2,1-2H3

InChI Key

RLOGANLHEDRMSE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=COC(=C1)C=O

Origin of Product

United States

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